Methyl Metanicotine-d3

Description

Deuterated Compounds as Probes in Metabolic and Mechanistic Investigations

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly useful probes in both metabolic and mechanistic studies. biosyn.comthalesnano.com In metabolic research, deuterium labeling helps in tracing the biotransformation of a drug or a xenobiotic in the body. By analyzing the isotopic composition of metabolites, scientists can identify the metabolic pathways and the enzymes involved. juniperpublishers.comresearchgate.net

In mechanistic investigations, the "kinetic isotope effect" comes into play. nih.gov The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. Consequently, reactions that involve the breaking of a C-D bond are often slower than those involving a C-H bond. nih.gov This difference in reaction rates can provide crucial insights into the rate-determining steps of a chemical reaction. nih.govresearchgate.net

Contextualization of Methyl Metanicotine-d3 within Nicotine (B1678760) Metabolite Research

Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in the body, primarily by the liver enzyme CYP2A6. nih.govnih.gov This process results in a variety of metabolites, with cotinine (B1669453) being the most prominent. frontiersin.org Metanicotine is another metabolite of nicotine. lgcstandards.com The study of these metabolites is crucial for understanding nicotine's effects, its potential as a biomarker for tobacco exposure, and for developing smoking cessation therapies. nih.govnih.gov

This compound serves as a valuable tool in this research. lgcstandards.com Its deuterated methyl group allows for its use as an internal standard in quantitative analyses of metanicotine and other nicotine metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). thalesnano.comdiagnotix.comnih.gov The use of a deuterated internal standard improves the accuracy and precision of these measurements by correcting for variations in sample preparation and instrument response. thalesnano.com

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

165.25 g/mol |

IUPAC Name |

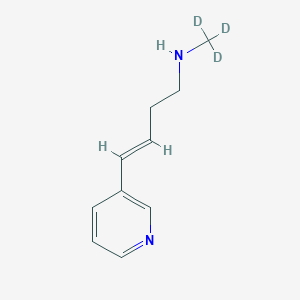

(E)-4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+/i1D3 |

InChI Key |

JUOSGGQXEBBCJB-PAMUQJMYSA-N |

SMILES |

CNCCC=CC1=CN=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])NCC/C=C/C1=CN=CC=C1 |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 |

Origin of Product |

United States |

Physicochemical Properties of Methyl Metanicotine D3

The defining characteristic of Methyl Metanicotine-d3 is the substitution of three hydrogen atoms on the methyl group with deuterium (B1214612) atoms. lgcstandards.com This isotopic substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart, a property that is central to its application in mass spectrometry-based analytical methods. lgcstandards.comnih.gov

| Property | Value |

| Chemical Name | (E)-4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

| CAS Number | 220088-40-4 |

| Molecular Formula | C₁₀H₁₁D₃N₂ |

| Molecular Weight | 165.25 g/mol |

| Appearance | Colorless Oil |

| Solubility | Soluble in Chloroform, Methanol |

| Isotopic Purity | Typically ≥98% |

This table is interactive. Click on the headers to sort the data.

Synthesis of Methyl Metanicotine D3

The synthesis of Methyl Metanicotine-d3 typically involves the introduction of a trideuteromethyl group onto the metanicotine scaffold. While specific synthetic routes can vary, a common strategy involves the use of a deuterated methylating agent. nih.govgoogle.com These reagents, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), can react with a suitable precursor of metanicotine to form the final deuterated product. The reaction conditions are carefully controlled to ensure high isotopic incorporation and chemical purity. google.com

Mechanistic Research and Preclinical Investigations Utilizing Methyl Metanicotine D3

Investigation of Enzymatic Biotransformation Pathways of Nicotine (B1678760) and Analogous Alkaloids in Model Systems

The biotransformation of nicotine is a complex process primarily occurring in the liver, mediated by a suite of enzymes. nih.gov The use of isotopically labeled compounds like Methyl Metanicotine-d3 is instrumental in elucidating the specific enzymatic pathways involved in the metabolism of nicotine and its analogs.

Research has firmly established that the primary route of nicotine metabolism, accounting for 70-80% of its conversion, is the formation of cotinine (B1669453). nih.gov This transformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6. alliedacademies.orgnih.govnih.govui.ac.id Studies using human liver microsomes have demonstrated a significant correlation between CYP2A6 levels and the rate of cotinine formation. nih.gov While CYP2D6 was also investigated, it was found to be unimportant in this specific metabolic step. nih.gov The process involves an initial oxidation of the pyrrolidine (B122466) ring to form a nicotine-iminium ion, which is then converted to cotinine by a cytoplasmic aldehyde oxidase. nih.gov

Beyond the primary conversion to cotinine, other metabolic pathways exist. Nicotine N'-oxidation, mediated by flavin-containing monooxygenase 3 (FMO3), accounts for a smaller portion of nicotine metabolism. nih.gov Additionally, non-oxidative pathways include glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, and N-demethylation to nornicotine (B190312). nih.govnih.gov The N-demethylation of nicotine is understood to be a cytochrome P450-mediated process. researchgate.net

The study of nicotine analogs, such as 6-methylnicotine, reveals divergent metabolic preferences. While sharing oxidative routes with nicotine, the metabolism of 6-methylnicotine is dominated by N-oxidation (likely FMO3-mediated) rather than the C-oxidation (CYP2A6-dependent) pathway that is primary for nicotine. nih.gov This highlights the utility of labeled compounds in dissecting the metabolic nuances of different but related alkaloids.

Table 1: Key Enzymes in Nicotine Biotransformation

| Enzyme Family | Specific Enzyme | Primary Role in Nicotine Metabolism | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP2A6 | Major enzyme in the C-oxidation of nicotine to cotinine. alliedacademies.orgnih.govnih.govui.ac.id | alliedacademies.orgnih.govnih.govui.ac.id |

| CYP2D6 | Considered to have a minor role in nicotine C-oxidation. nih.gov | nih.gov | |

| CYP82E4 | Mediates the N-demethylation of nicotine to nornicotine in Nicotiana tabacum. nih.gov | nih.gov | |

| Flavin-containing Monooxygenase | FMO3 | Catalyzes the N'-oxidation of nicotine to nicotine N'-oxide. nih.gov | nih.gov |

| UDP-glucuronosyltransferase | UGTs | Responsible for the glucuronidation of nicotine. nih.gov | nih.gov |

| Aldehyde Oxidase | Cytoplasmic AO | Converts the nicotine-iminium ion to cotinine. nih.gov | nih.gov |

Tracing of this compound in Biological Matrices

The use of stable isotope-labeled compounds such as this compound is a powerful technique for tracing the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics in biological systems. acs.orgnih.gov This approach, often coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise identification and quantification of the parent compound and its metabolites in various biological matrices. acs.orgnih.gov

In preclinical studies, labeled compounds are administered to model systems to understand their disposition. These models can range from in vitro systems like cell cultures and tissue preparations to in vivo animal models.

In vitro Cell Cultures and Tissue Preparations:

Hepatocyte Cultures: Cultured liver cells are used to study the biotransformation of xenobiotics in a controlled environment. researchgate.net For instance, bovine hepatocyte cultures have been utilized for the biosynthesis of metabolites. researchgate.net

Liver Microsomes: As the primary site of drug metabolism, liver microsomal fractions are extensively used to investigate the roles of specific enzymes, like cytochrome P450s, in the metabolism of compounds. nih.govnih.gov

Cell Lines: Genetically engineered cell lines, such as HEK293 cells expressing specific nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, are employed to study receptor binding and upregulation. nih.govebi.ac.uk

In vivo Animal Models:

Rodent Models: Mice and rats are commonly used to study the in vivo metabolism and distribution of compounds. For example, studies in mice have been used to characterize the metabolites of nicotine analogs like 6-methylnicotine in urine following different administration routes. nih.gov Specific rodent models, such as those on a methionine- and choline-deficient (MCD) diet, are used to investigate conditions like non-alcoholic steatohepatitis (NASH), which can impact drug metabolism. nih.gov

Non-Human Primates: Primates, such as the Papio species, are used in advanced preclinical studies, like positron emission tomography (PET) imaging with radiolabeled ligands, to assess brain uptake and receptor binding in a system more analogous to humans. nih.gov

The ability to trace this compound and its metabolites across these different models provides a comprehensive picture of its pharmacokinetic profile, from initial absorption and distribution to metabolic conversion and eventual excretion. nih.gov

Contributions to Understanding Metabolic Networks in Xenobiotic Biotransformation

The study of individual compounds like this compound contributes to a broader understanding of the complex networks of enzymes involved in xenobiotic biotransformation. acs.orglongdom.org Xenobiotics, or foreign compounds, are processed by a series of Phase I and Phase II metabolic enzymes that work to detoxify and eliminate them from the body. nih.gov

Phase I and Phase II Metabolism:

Phase I reactions , such as oxidation, reduction, and hydrolysis, are primarily carried out by cytochrome P450 (CYP) enzymes. longdom.orgeolss.net These reactions introduce or expose functional groups, generally making the molecule more polar. eolss.net For nicotine, the CYP2A6-mediated conversion to cotinine is a key Phase I reaction. nih.gov

Phase II reactions involve the conjugation of the xenobiotic or its Phase I metabolite with endogenous molecules like glutathione, glucuronic acid, or sulfate (B86663). longdom.orgnih.gov This further increases water solubility and facilitates excretion. longdom.org The glucuronidation of nicotine by UGT enzymes is an example of a Phase II pathway. nih.gov

Factors Influencing Metabolic Networks: The activity of these metabolic networks is influenced by a variety of factors, including:

Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, such as CYP2A6, can lead to significant inter-individual differences in metabolism rates. ui.ac.ideolss.netdundee.ac.uk Individuals can be categorized as slow, intermediate, or normal metabolizers, which can impact their response to and dependence on substances like nicotine. alliedacademies.orgnih.gov

Enzyme Induction and Inhibition: Exposure to certain chemicals can increase (induce) or decrease (inhibit) the activity of metabolic enzymes, altering the biotransformation of other compounds. nih.gov

By using labeled tracers like this compound, researchers can map the flow of a xenobiotic through these intricate networks, identify key enzymatic players, and understand how various factors can modulate its metabolism. acs.orgnih.gov This knowledge is crucial for predicting drug-drug interactions, understanding individual variability in drug response, and assessing the potential for metabolism-mediated toxicity. nih.govacs.org

Examination of Nicotinic Receptor Interactions using Labeled Ligands in Defined Systems

Labeled ligands, including isotopically labeled compounds like this compound, are indispensable for studying the interactions between drugs and their receptor targets. In the context of nicotine and its analogs, these tools are used to characterize binding to nicotinic acetylcholine receptors (nAChRs). nih.gov

nAChRs are a diverse family of ligand-gated ion channels found throughout the central and peripheral nervous systems. nih.govfrontiersin.org They are composed of five subunits, and the specific combination of these subunits determines the receptor's pharmacological properties. frontiersin.org The major nAChR subtypes in the brain are the α4β2 and α7 subtypes. frontiersin.orgnih.gov

Methods for Studying Receptor Interactions:

Radioligand Binding Assays: These assays use radiolabeled ligands (e.g., [3H]-nicotine) to measure the affinity of unlabeled compounds for a specific receptor subtype. ebi.ac.uk Competition binding studies, where the labeled and unlabeled ligands compete for the same binding site, are used to determine the binding affinity (Ki) of the test compound. nih.gov

Voltage-Clamp Electrophysiology: This technique is used to measure the functional activity of a ligand at a receptor. It assesses the ability of a compound to open the ion channel and elicit an electrical current, thereby classifying it as an agonist, partial agonist, or antagonist. nih.gov

Positron Emission Tomography (PET): PET imaging with radiolabeled ligands allows for the non-invasive visualization and quantification of receptor distribution and occupancy in the living brain. nih.gov This technique is particularly valuable for preclinical studies in non-human primates and for translating findings to human subjects. nih.gov

Findings from Labeled Ligand Studies: Studies using labeled ligands have revealed important insights into the structure-activity relationships of nicotinic compounds. For example, a "methyl scan" of the pyrrolidine ring of nicotine demonstrated that methylation at different positions significantly alters the compound's interaction with α4β2 and α7 nAChRs. nih.gov Such studies are crucial for the rational design of new drugs with improved selectivity and therapeutic profiles. frontiersin.orgnih.gov

Furthermore, labeled ligands have been used to investigate the phenomenon of receptor upregulation, where chronic exposure to an agonist like nicotine leads to an increase in the number of receptors. nih.gov Labeled ligands are also used to explore the trafficking and localization of receptors within cells, as demonstrated by studies showing the trapping of certain nicotinic ligands in intracellular acidic vesicles. nih.gov

Emerging Research Frontiers and Methodological Advancements for Deuterated Nicotine Metabolites

Integration with Multi-Omics Approaches for Comprehensive System Biology Analysis

The integration of data from various "omics" fields, such as proteomics and metabolomics, with studies involving deuterated nicotine (B1678760) metabolites like Methyl Metanicotine-d3, offers a holistic view of the biological impact of nicotine. This systems biology approach allows researchers to move beyond the study of single molecules and pathways to understand complex interactions within a biological system. mdpi.comnih.gov

By combining quantitative proteomics with metabolomics in studies involving deuterated compounds, researchers can simultaneously observe changes in protein expression and metabolite levels. mdpi.com For instance, a multi-omics analysis might reveal that exposure to a deuterated nicotine metabolite leads to alterations in proteins involved in specific signaling pathways, alongside changes in the concentrations of related endogenous metabolites. mdpi.comnih.gov This integrated approach provides a more comprehensive picture of the molecular mechanisms at play. mdpi.com

Furthermore, pharmacometabolomics, a field that examines the influence of the metabolic state on drug response, can be enhanced by the use of deuterated tracers. nih.gov By analyzing the metabolic signature before and after the introduction of a deuterated compound, researchers can identify biomarkers that predict an individual's metabolic response. nih.gov This has significant implications for personalized medicine, where treatments could be tailored based on an individual's unique metabolic profile.

Development of Novel Tracers and Labeling Strategies for Expanded Metabolic Coverage

The development of novel deuterated tracers and innovative labeling strategies is crucial for expanding our understanding of nicotine's metabolic pathways. researchgate.net Substituting hydrogen with deuterium (B1214612) at specific, metabolically vulnerable positions on a molecule is a common strategy to improve metabolic stability. researchgate.netnih.gov This technique, known as "precision deuteration," can slow down metabolic reactions at the site of deuteration, a phenomenon referred to as the kinetic isotope effect. nih.govnih.gov

This approach allows researchers to investigate alternative metabolic pathways that might otherwise be minor. osti.gov When a primary metabolic route is slowed by deuterium substitution, the metabolism of the compound may shift towards other, previously less significant, pathways. nih.govosti.gov This "metabolic switching" provides valuable insights into the full spectrum of metabolic possibilities. osti.gov

The use of deuterated standards, such as DL-Nicotine (methyl-D₃), is essential in metabolic and clinical research for the accurate detection and quantification of nicotine and its metabolites in various biological samples. isotope.com These labeled compounds serve as internal standards in analytical methods, ensuring the precision of quantitative measurements. nih.govdocumentsdelivered.com

Computational Modeling and Isotopic Data Interpretation in Fluxomics

Computational modeling plays a vital role in interpreting the complex data generated from studies using isotopic tracers. nih.govresearchgate.net Fluxomics, the study of metabolic reaction rates (fluxes), heavily relies on these models to analyze the flow of metabolites through biochemical networks. researchgate.netnih.gov By feeding isotopic labeling data into these models, scientists can quantify intracellular fluxes that are not directly measurable. nih.gov

Isotope-assisted metabolic flux analysis (iMFA) is a powerful computational technique that integrates metabolic network models with experimental data from isotope labeling experiments to create quantitative maps of metabolic fluxes. nih.gov This approach helps to unravel the complexities of metabolic pathways and their regulation. nih.govmdpi.com For example, computational models can simulate how the introduction of a deuterated compound like this compound affects various metabolic pathways, providing insights into the dynamic nature of metabolism. nih.govnih.gov

These models can also help predict the effects of drugs on metabolic pathways and identify potential therapeutic targets. nih.govmdpi.com By simulating the impact of a compound on a metabolic network, researchers can gain a better understanding of its mechanism of action and potential efficacy. nih.gov

Advancements in Analytical Sensitivity and High-Throughput Methodologies

Significant progress in analytical techniques has greatly enhanced the sensitivity and throughput of studies involving deuterated nicotine metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the determination of nicotine and its metabolites in biological fluids due to its high sensitivity and specificity. nih.govdocumentsdelivered.comnih.gov

The development of novel LC-MS/MS procedures allows for the simultaneous determination of a wide array of nicotine metabolites, including their deuterated analogues, from a single sample. nih.govdocumentsdelivered.com These methods often employ solid-phase extraction for sample cleanup and multiple reaction monitoring (MRM) for data acquisition, ensuring accurate quantification. nih.govdocumentsdelivered.com The use of deuterated internal standards in these assays is critical for correcting for matrix effects and ensuring the reliability of the results. nih.govnih.gov

Furthermore, techniques like paper spray tandem mass spectrometry (PS-MS/MS) are emerging as rapid and high-throughput alternatives for quantifying nicotine and its metabolites. rsc.org These methods require minimal sample preparation, which significantly speeds up the analytical process, making them suitable for large-scale studies. rsc.orgmdpi.com The continuous improvement in analytical instrumentation and methodologies is crucial for advancing our understanding of nicotine metabolism and its implications for health. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Methyl Metanicotine-d3, and how do deviations from standard procedures impact isotopic purity?

- Methodological Answer: Synthesis should follow deuterium-labeling best practices, such as using deuterated precursors (e.g., CD3CH(COOH)2 for methyl-d3 groups) and controlled reaction conditions to minimize isotopic exchange . Deviations, such as incomplete purification or exposure to protic solvents, may reduce isotopic purity (<99 atom% D). Analytical validation via NMR or mass spectrometry is critical to confirm isotopic integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what are their detection limits?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity. Detection limits depend on ionization efficiency; for example, electrospray ionization (ESI) typically achieves limits of 0.1–1 ng/mL in plasma. Solid-phase microextraction (SPME) coupled with GC-MS may also be used but requires optimization to avoid deuterium loss during derivatization .

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using buffered solutions (pH 1–9) and temperatures (4°C–40°C) over 14–30 days. Monitor degradation via LC-MS and compare degradation kinetics to non-deuterated analogs. Isotopic labeling may alter stability; for example, deuterium kinetic isotope effects (KIEs) could slow hydrolysis rates in acidic conditions .

Advanced Research Questions

Q. What statistical approaches are appropriate for reconciling contradictory data on the metabolic half-life of this compound across in vitro and in vivo studies?

- Methodological Answer: Apply meta-analysis techniques to pool data from heterogeneous studies (e.g., cell-based vs. animal models). Use random-effects models to account for variability in experimental conditions (e.g., cytochrome P450 enzyme activity). Sensitivity analyses should test the impact of outliers, such as studies using non-validated isotopic tracers .

Q. How do deuterium isotope effects influence the binding affinity of this compound to nicotinic acetylcholine receptors compared to its non-deuterated form?

- Methodological Answer: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics. Calculate KIEs by comparing activation energies (ΔΔG‡) for deuterated vs. protiated compounds. Note that KIEs >1.0 suggest significant vibrational mode changes at the binding site, which may require molecular dynamics simulations for mechanistic insights .

Q. What strategies mitigate isotopic interference when co-analyzing this compound with structurally similar metabolites in untargeted metabolomics workflows?

- Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with mass defect filtering to distinguish isotopic clusters. Use computational tools (e.g., XCMS Online) to align m/z values with a tolerance of ±5 ppm. Validate putative metabolites via MS/MS fragmentation patterns and compare retention times to reference standards .

Data Analysis and Reporting Guidelines

Q. How should researchers present isotopic purity data for this compound in compliance with journal standards?

- Methodological Answer: Report isotopic enrichment as atom% D ± standard deviation (SD) from triplicate measurements. Use tables to compare batch-to-batch variability, and include raw NMR/MS spectra in supplementary materials. Follow ACS style guidelines for numerical precision (e.g., 99.2 ± 0.3 atom% D) .

Q. What criteria determine the inclusion/exclusion of this compound studies in systematic reviews of nicotine analog pharmacokinetics?

- Methodological Answer: Define inclusion criteria a priori: (1) peer-reviewed studies with validated analytical methods, (2) explicit reporting of isotopic purity, and (3) controlled dosing protocols. Exclude studies with incomplete metadata or non-quantitative data (e.g., qualitative Western blots). Use PRISMA flow diagrams to document screening processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.